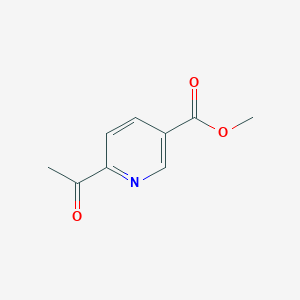

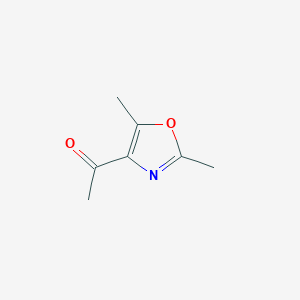

Methyl 6-acetylnicotinate

Overview

Description

Methyl 6-acetylnicotinate is a methyl ester of niacin . It is used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .

Synthesis Analysis

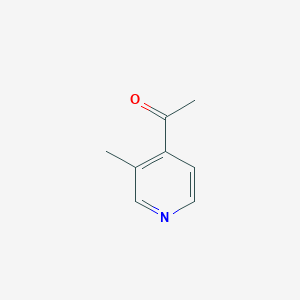

A synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, taking glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .Molecular Structure Analysis

The molecular formula of Methyl 6-acetylnicotinate is C9H9NO3 . The molecular weight is 151.16 .Chemical Reactions Analysis

The synthesis method of 6-formyl methyl nicotinate involves several chemical reactions. It starts with 6-methyl nicotinate reacting with bromine and sodium acetate to generate 6-tribromomethyl nicotinate. Then, one bromine is removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester. Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate a product 6-formyl nicotinic acid methyl ester .Physical And Chemical Properties Analysis

Methyl 6-acetylnicotinate has a molecular weight of 151.16 . The compound 6-methylnicotine (CAS# 101540-79-8) has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .Scientific Research Applications

Impact on Metabolic Health and Body Composition

Research has explored the effects of nicotinamide riboside (NR), a precursor of NAD+ that shares a core structural similarity with Methyl 6-acetylnicotinate, on metabolic health parameters in overweight and obese individuals. A study found that NR supplementation increased body fat-free mass and affected skeletal muscle acetylcarnitine metabolism, indicating minor changes in body composition and sleeping metabolic rate without affecting insulin sensitivity or mitochondrial function (Remie et al., 2020).

Epigenetic Regulation

Methyl 6-acetylnicotinate may play a role in epigenetic mechanisms through its involvement in processes like DNA and histone modifications. Acetylation and methylation are crucial epigenetic modifications that regulate gene expression. Studies highlight the complex interplay between these modifications in controlling chromatin structure and gene activity, underscoring the potential regulatory roles of compounds like Methyl 6-acetylnicotinate in epigenetics (Shilatifard, 2006); (Su, Wellen, Rabinowitz, 2016).

Dermatological Applications

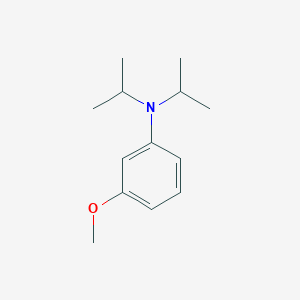

Methyl nicotinate, closely related to Methyl 6-acetylnicotinate, has been studied for its pharmacodynamic response in skin vasodilation, particularly in contexts such as diabetic neuropathy. Such research underscores the therapeutic potential of nicotinate derivatives in enhancing skin blood flow and possibly aiding in the management of conditions like diabetic foot, highlighting a significant avenue for clinical application (Caselli et al., 2003).

Interaction with Cancer Therapy

The role of histone deacetylases (HDACs) in gene expression regulation through epigenetic modifications such as acetylation and methylation is vital for understanding cancer therapy targets. Methyl 6-acetylnicotinate's relevance in this context could be inferred through its potential impact on HDAC activity or expression, providing insights into novel cancer therapy approaches by modulating epigenetic landscapes (Xu et al., 2011).

Safety And Hazards

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name |

methyl 6-acetylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGQDZBRJIMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573173 | |

| Record name | Methyl 6-acetylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-acetylnicotinate | |

CAS RN |

153559-93-4 | |

| Record name | Methyl 6-acetylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

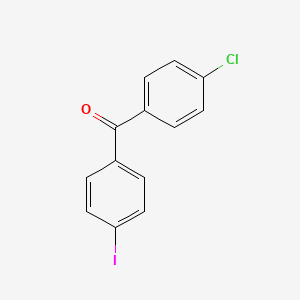

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)

![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)